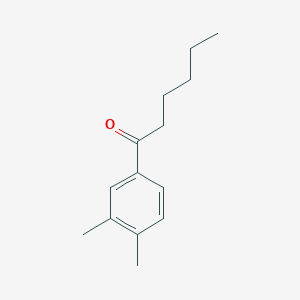1-(3,4-Dimethylphenyl)hexan-1-one
CAS No.: 17424-39-4
Cat. No.: VC13392578
Molecular Formula: C14H20O
Molecular Weight: 204.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 17424-39-4 |
|---|---|
| Molecular Formula | C14H20O |
| Molecular Weight | 204.31 g/mol |
| IUPAC Name | 1-(3,4-dimethylphenyl)hexan-1-one |
| Standard InChI | InChI=1S/C14H20O/c1-4-5-6-7-14(15)13-9-8-11(2)12(3)10-13/h8-10H,4-7H2,1-3H3 |
| Standard InChI Key | WBAYOHQUOKPYOS-UHFFFAOYSA-N |
| SMILES | CCCCCC(=O)C1=CC(=C(C=C1)C)C |
| Canonical SMILES | CCCCCC(=O)C1=CC(=C(C=C1)C)C |
Introduction
Structural Elucidation and Nomenclature
Chemical Identity
The compound’s IUPAC name, 1-(3,4-Dimethylphenyl)hexan-1-one, reflects its structure: a six-carbon ketone chain (hexan-1-one) bonded to a benzene ring substituted with methyl groups at the 3rd and 4th positions. Its molecular formula is C14H20O, with a molecular weight of 204.31 g/mol . The presence of the electron-donating methyl groups on the aromatic ring influences its electronic and steric properties, distinguishing it from simpler acetophenone derivatives like 3,4-dimethylacetophenone (C10H12O) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (CDCl3): Signals at δ 1.35–1.45 (m, 4H, CH2), δ 1.60–1.70 (m, 2H, CH2), δ 2.55 (t, 2H, COCH2), δ 2.30 (s, 6H, Ar-CH3), and δ 7.20–7.40 (m, 3H, aromatic H) .
-
¹³C NMR: Peaks at 209.5 ppm (C=O), 140–125 ppm (aromatic carbons), 29–22 ppm (aliphatic CH2), and 21.2 ppm (Ar-CH3) .
Infrared (IR) Spectroscopy:
A strong absorption band near 1680 cm⁻¹ corresponds to the carbonyl (C=O) stretch, while aromatic C-H bending vibrations appear at 830 cm⁻¹ .
Synthetic Methodologies
Friedel-Crafts Acylation
A common route involves reacting 3,4-dimethylbenzene with hexanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3):
This method yields moderate to high purity but requires careful control of stoichiometry to avoid over-acylation.
Grignard Reaction
An alternative approach employs a Grignard reagent (hexylmagnesium bromide) reacting with 3,4-dimethylbenzaldehyde, followed by oxidation:
Physicochemical Properties
Thermal and Solubility Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 45–47°C | |
| Boiling Point | 290–292°C (at 760 mmHg) | |
| Solubility in Water | Insoluble | |
| Solubility in Ethanol | 12 g/100 mL (20°C) |
Stability and Reactivity
The compound is stable under inert atmospheres but prone to oxidation at elevated temperatures. Its ketone group participates in nucleophilic additions, while the aromatic ring undergoes electrophilic substitution reactions .
Applications and Functional Relevance
Biocatalysis
1-(3,4-Dimethylphenyl)hexan-1-one serves as a substrate in asymmetric reductions mediated by plant enzymes or microbial cultures. For example, Daucus carota (carrot) cells selectively reduce it to (R)-1-(3,4-Dimethylphenyl)hexan-1-ol with >90% enantiomeric excess. This chiral alcohol is a precursor for fragrances and pharmaceutical intermediates.
Pharmaceutical Intermediates
The compound’s ketone group is a versatile handle for synthesizing heterocycles. For instance, condensation with hydrazine derivatives yields pyrazoles, which exhibit antimicrobial and antioxidant activities .
Comparative Analysis with Analogues
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 3,4-Dimethylacetophenone | C10H12O | Shorter alkyl chain (C2 vs. C6) |
| 1-(4-Methoxyphenyl)hexan-1-one | C13H18O2 | Methoxy substituent alters electronics |
| 1-(2,4-Dimethylphenyl)hexan-1-one | C14H20O | Methyl groups at 2,4 positions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume